molecular formula C12H22BNO4S2 B8733467 5-Butyl-2-(N-tert-butylaminosulfonyl)thiophene-3-boronic acid CAS No. 163520-15-8

5-Butyl-2-(N-tert-butylaminosulfonyl)thiophene-3-boronic acid

Cat. No. B8733467
M. Wt: 319.3 g/mol
InChI Key: QRYOHDBVTYRLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-2-(N-tert-butylaminosulfonyl)thiophene-3-boronic acid is a useful research compound. Its molecular formula is C12H22BNO4S2 and its molecular weight is 319.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Butyl-2-(N-tert-butylaminosulfonyl)thiophene-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Butyl-2-(N-tert-butylaminosulfonyl)thiophene-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

163520-15-8

Product Name

5-Butyl-2-(N-tert-butylaminosulfonyl)thiophene-3-boronic acid

Molecular Formula

C12H22BNO4S2

Molecular Weight

319.3 g/mol

IUPAC Name

[5-butyl-2-(tert-butylsulfamoyl)thiophen-3-yl]boronic acid

InChI

InChI=1S/C12H22BNO4S2/c1-5-6-7-9-8-10(13(15)16)11(19-9)20(17,18)14-12(2,3)4/h8,14-16H,5-7H2,1-4H3

InChI Key

QRYOHDBVTYRLGU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC(=C1)CCCC)S(=O)(=O)NC(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Butylthiophene-2-sulfonic acid tert-butylamide (2.9 g, 0.010 mol, see step (a) above) was dissolved in THF (40 mL) under N2 and then cooled to −78° C. n-BuLi (1.6 M, 16.2 mL, 0.026 mol) was added via a syringe. The reaction mixture was stirred at −20° C. for 4 hours. Tri-iso-propylborate (13.3 mL, 0.058 mol) was then added via a syringe and the reaction mixture was stirred overnight at room temperature. The reaction was quenched with 2 M HCl (20 mL). The organic phase was separated and the water phase was extracted with EtOAc (3×100 mL). The combined organic phase was washed with brine and dried and concentrated in vacuo. The product was used in the next step without further purification.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
13.3 mL
Type
reactant
Reaction Step Three

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